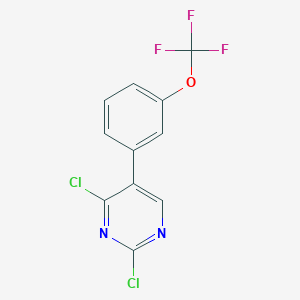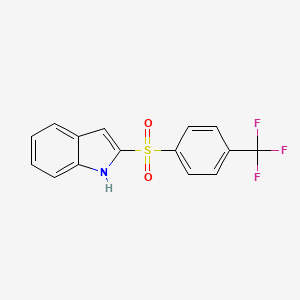
2-((4-(Trifluoromethyl)phenyl)sulfonyl)-1H-indole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-((4-(Trifluoromethyl)phenyl)sulfonyl)-1H-indole is a compound that features a trifluoromethyl group attached to a phenyl ring, which is further connected to a sulfonyl group and an indole moiety
準備方法
Synthetic Routes and Reaction Conditions: One common method involves the use of Friedel-Crafts acylation to introduce the trifluoromethyl group, followed by sulfonylation and cyclization to form the indole ring .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings to ensure high-quality production.
化学反応の分析
Types of Reactions: 2-((4-(Trifluoromethyl)phenyl)sulfonyl)-1H-indole undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The trifluoromethyl group can participate in electrophilic aromatic substitution reactions, where electrophiles attack the aromatic ring.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the sulfonyl group and the indole moiety.
Nucleophilic Substitution: The sulfonyl group can be a site for nucleophilic substitution reactions.
Common Reagents and Conditions:
Electrophilic Aromatic Substitution: Common reagents include halogens (Cl₂, Br₂), sulfuric acid (H₂SO₄), and nitric acid (HNO₃).
Oxidation: Reagents such as potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are employed.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, electrophilic aromatic substitution can yield halogenated derivatives, while oxidation can produce sulfoxides or sulfones .
科学的研究の応用
2-((4-(Trifluoromethyl)phenyl)sulfonyl)-1H-indole has a wide range of applications in scientific research:
作用機序
The mechanism of action of 2-((4-(Trifluoromethyl)phenyl)sulfonyl)-1H-indole involves its interaction with specific molecular targets and pathways:
類似化合物との比較
4-(Trifluoromethyl)phenol: Shares the trifluoromethyl group but lacks the sulfonyl and indole moieties.
Trifluoromethyl phenyl sulfone: Similar sulfonyl group but different overall structure.
Pyrrolidine Derivatives: Similar in terms of biological activity but different in structure.
Uniqueness: 2-((4-(Trifluoromethyl)phenyl)sulfonyl)-1H-indole is unique due to the combination of the trifluoromethyl, sulfonyl, and indole groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.
特性
分子式 |
C15H10F3NO2S |
|---|---|
分子量 |
325.31 g/mol |
IUPAC名 |
2-[4-(trifluoromethyl)phenyl]sulfonyl-1H-indole |
InChI |
InChI=1S/C15H10F3NO2S/c16-15(17,18)11-5-7-12(8-6-11)22(20,21)14-9-10-3-1-2-4-13(10)19-14/h1-9,19H |
InChIキー |
YLIUOSIZFANCMQ-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C=C(N2)S(=O)(=O)C3=CC=C(C=C3)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[1,2,4]Triazolo[1,5-a]pyrimidin-5-ylmethanamine](/img/structure/B13096123.png)
![5-Chloro-2-{[4-(1,2,3-thiadiazol-4-yl)phenyl]methyl}-1,2-thiazol-3(2H)-one](/img/structure/B13096128.png)
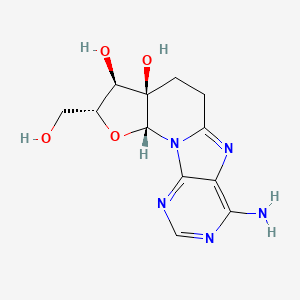


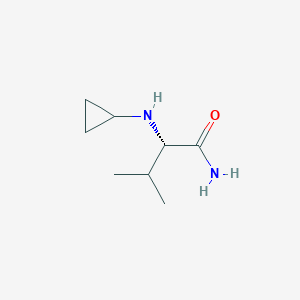
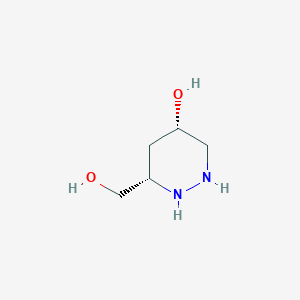
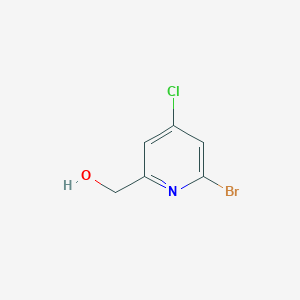
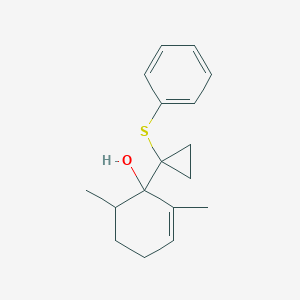
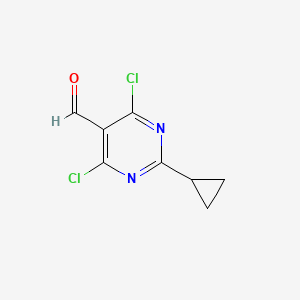
![5'-O-[Bis(4-methoxyphenyl)phenylmethyl]-2'-deoxy-3'-O-[(1,1-dimethylethyl)diphenylsilyl]Cytidine](/img/structure/B13096209.png)

![6-(3-Bromophenyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B13096219.png)
